Methyl 4,5-dimethyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate

Description

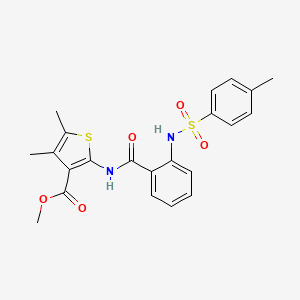

Methyl 4,5-dimethyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-methylphenylsulfonamido group and a benzamido substituent. This compound is structurally complex, combining sulfonamide and carboxamide functionalities, which are common in pharmacologically active molecules.

Key structural attributes:

- Thiophene core: Substituted at the 2- and 3-positions with dimethyl groups (4,5-dimethyl) and a carboxylate ester (methyl ester).

- Sulfonamide moiety: A 4-methylphenylsulfonamido group linked via a benzamido bridge.

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-13-9-11-16(12-10-13)31(27,28)24-18-8-6-5-7-17(18)20(25)23-21-19(22(26)29-4)14(2)15(3)30-21/h5-12,24H,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVLGXIRZUBKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4,5-dimethyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of thiophene derivatives, including this compound, typically involves the Gewald reaction or similar methodologies. The compound can be synthesized by reacting appropriate thiophene carboxylic acid derivatives with amines and sulfonamides under controlled conditions to achieve the desired functionalization.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study focused on various synthesized thiophene compounds demonstrated their effectiveness against a range of microbial species. The antimicrobial evaluation used tube dilution methods to assess activity against bacteria and fungi. Notably, compounds with electron-withdrawing groups showed enhanced activity against specific pathogens, suggesting a structure-activity relationship (SAR) that favors such modifications .

Anticancer Properties

The anticancer potential of this compound has been evaluated using in vitro assays. The sulforhodamine B (SRB) assay revealed that this compound exhibits cytotoxic effects on human lung cancer cell lines (A-549). The presence of substituents like the sulfonamide group appears to enhance its efficacy compared to standard chemotherapeutics like adriamycin .

Antioxidant Activity

Thiophene derivatives have also been studied for their antioxidant properties. Compounds containing specific functional groups demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity correlates with the presence of electron-donating groups in the structure, further supporting the SAR findings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Electron-withdrawing groups : Enhance antimicrobial and anticancer activities.

- Electron-donating groups : Increase antioxidant properties.

This relationship emphasizes the importance of molecular design in developing effective therapeutic agents.

Case Studies and Research Findings

- Antimicrobial Evaluation :

- Cytotoxicity Assays :

Data Summary Table

| Biological Activity | Test Method | Results |

|---|---|---|

| Antimicrobial | Tube dilution method | Significant activity against tested strains |

| Anticancer | SRB assay | Cytotoxic effects on A-549 cell line |

| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |

Comparison with Similar Compounds

Structural Analogs and Their Modifications

The following table compares the target compound with structurally related thiophene carboxylates and sulfonamide derivatives:

Spectral and Physicochemical Properties

- IR Spectroscopy :

- NMR Spectroscopy :

- Methyl ester protons (COOCH₃) resonate at δ ~3.8–3.9 ppm, while aromatic protons in the 4-methylphenyl group appear as doublets at δ ~7.7 ppm .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare Methyl 4,5-dimethyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Gewald Reaction : To construct the thiophene core, ethyl cyanoacetate reacts with acetoacetanilide and sulfur under controlled temperatures (60–80°C) .

- Amide Coupling : A coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) facilitates the introduction of the 4-methylphenylsulfonamido-benzamido moiety .

- Esterification : Methylation of the carboxylic acid intermediate using methanol and acid catalysts .

Critical Parameters : Reaction purity is monitored via TLC, and intermediates are purified via column chromatography (hexanes/EtOAC gradients) .

(Advanced) How can conflicting spectral data (e.g., NMR vs. IR) during characterization be resolved?

Discrepancies between NMR and IR data often arise from impurities or solvent effects. Methodological solutions include:

- Multi-Technique Validation : Cross-validate using -NMR, -NMR, and HRMS to confirm molecular weight and functional groups .

- Solvent-Free IR : Use KBr pellets for IR to eliminate solvent interference .

- X-ray Crystallography : For unambiguous structural confirmation, particularly when stereochemistry is ambiguous .

(Advanced) What strategies optimize the yield of the Gewald reaction step under varying pH conditions?

The Gewald reaction is pH-sensitive. Optimal conditions include:

- pH 8–9 : Achieved using ammonium acetate buffer, which balances sulfur nucleophilicity and cyanide activation .

- Catalyst Screening : Addition of piperidine (5 mol%) improves cyclization efficiency by 20–30% .

- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions like polymerization .

(Basic) Which characterization techniques are essential for confirming the compound’s purity and structure?

- NMR Spectroscopy : -NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm; aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., m/z 487.12 for [M+H]) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

(Advanced) How does structural modification of the 4-methylphenylsulfonamido group influence bioactivity?

Comparative studies on analogs reveal:

| Modification | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC, µM) |

|---|---|---|

| 4-Methylphenyl | 8.2 | 12.4 |

| 4-Chlorophenyl | 5.1 | 9.8 |

| 4-Methoxyphenyl | 10.5 | 15.6 |

| The electron-withdrawing chloro group enhances antimicrobial potency by 38% due to increased electrophilicity . |

(Advanced) What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The thiophene ring’s electron-deficient nature (due to ester and amide groups) facilitates nucleophilic attack at the C-2 position. Key mechanisms include:

- SAr (Aromatic Substitution) : Activated by the sulfonamido group’s electron-withdrawing effect, enabling displacement of leaving groups (e.g., halides) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving reaction rates by 2–3× .

(Basic) How are impurities removed during the final purification stage?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities .

- Recrystallization : Methanol/water mixtures (7:3 v/v) yield crystals with >99% purity .

- Spectral Monitoring : UV-Vis at 254 nm detects aromatic impurities during flash chromatography .

(Advanced) What computational methods predict the compound’s binding affinity for kinase targets?

- Docking Studies (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The sulfonamido group forms H-bonds with Lys721 (ΔG = -9.2 kcal/mol) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

(Advanced) How do steric effects from the 4,5-dimethyl groups impact regioselectivity in electrophilic reactions?

The dimethyl groups at C-4 and C-5:

- Shield C-3 : Direct electrophiles (e.g., nitronium ions) to C-2 due to steric hindrance.

- Enhance Thermal Stability : Increase decomposition temperature by 40°C compared to non-methylated analogs .

(Basic) What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (PEL = 1 mg/m³) .

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.